molecular formula C5H4BrN5O2 B2765453 3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 159209-56-0

3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No.: B2765453
CAS No.: 159209-56-0
M. Wt: 246.024
InChI Key: JDNZYJHFVZKKMM-UHFFFAOYSA-N
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Description

3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromo and nitro group attached to the triazole ring, along with a propanenitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile typically involves the reaction of 1,2,4-triazole with bromine to introduce the bromo group, followed by nitration to add the nitro groupThe reaction conditions often include the use of organic solvents such as ethanol, chloroform, or dimethylformamide, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(5-amino-1H-1,2,4-triazol-1-yl)propanenitrile, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromo and nitro groups, along with the propanenitrile moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5O2/c6-4-8-5(11(12)13)9-10(4)3-1-2-7/h1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNZYJHFVZKKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=NC(=N1)[N+](=O)[O-])Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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